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Executive Summary

Pediatric low-grade gliomas (pLGGSs) are the most prevalent central nervous system tumors in
children. A significant subset of these tumors is driven by genetic alterations in the BRAF gene,
leading to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling
pathway.[1][2][3][4] Luvometinib (FCN-159), a highly selective, oral inhibitor of MEK1/2, has
emerged as a promising targeted therapy for this patient population. By acting downstream of
BRAF, Luvometinib offers a therapeutic strategy for pLGGs harboring various BRAF
alterations, including both V60OE mutations and KIAA1549::BRAF fusions.[3][5] This document
provides a comprehensive overview of the mechanism of action, clinical efficacy, and safety
profile of Luvometinib in pediatric patients with BRAF-altered low-grade glioma, based on
recent clinical trial data.

The Role of BRAF in Pediatric Low-Grade Glioma
and the MAPK Pathway

The MAPK pathway is a critical signaling cascade that regulates fundamental cellular
processes, including proliferation, growth, differentiation, and survival.[1][2] In a large
percentage of pLGGs, this pathway is rendered constitutively active by specific genetic
abnormalities.[3][4]
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The most common of these alterations involve the BRAF gene:

o KIAA1549::BRAF Fusion: A tandem duplication on chromosome 7q34 results in the fusion of
the KIAA1549 and BRAF genes. This fusion product lacks the N-terminal regulatory domain
of BRAF, leading to constant, ligand-independent kinase activity.[6] This is the most common
genetic driver in sporadic pLGG.[3][4]

o BRAF V600E Mutation: A point mutation where valine is substituted by glutamic acid at
codon 600.[7] This mutation mimics phosphorylation, locking the BRAF protein in its active
conformation.[8][9] It is prevalent in specific pLGG subtypes like pleomorphic
xanthoastrocytoma (PXA) and ganglioglioma.[6][10]

Both alterations result in the downstream phosphorylation and activation of MEK1/2, which in
turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to
regulate gene expression, driving uncontrolled cell proliferation and tumor growth.[1][11]
Luvometinib, as a MEK1/2 inhibitor, directly targets this pathway downstream of the aberrant
BRAF signal, providing a precise therapeutic intervention.[12]
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Caption: MAPK signaling pathway with BRAF alterations and Luvometinib's mechanism of

action.
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Clinical Efficacy and Safety of Luvometinib

Updated results from a Phase 2 clinical trial presented at the 2025 European Society for
Medical Oncology (ESMO) Congress highlight the efficacy and manageable safety profile of
Luvometinib in pediatric patients with recurrent or progressive low-grade glioma harboring
BRAF or NF1 alterations.[5]

Efficacy Data

The study demonstrated promising anti-tumor activity across different genetic subtypes of
pLGG. At a median follow-up of 19.8 months, the overall objective response rate (ORR) was
54.1%.[5] Notably, the response was particularly high in patients with BRAF V600E mutations.
[5] The median time to response was 3.6 months, while the median duration of response
(DOR) and progression-free survival (PFS) had not yet been reached, indicating durable
responses.[5]
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Efficacy ) BRAF V600E KIAA1549::BR
. Population . NF1 Mutant
Endpoint Mutant AF Fusion
(n=38)
Confirmed
Objective
54.1% 82.7% 43.5% 66.7%
Response Rate
(ORR)
Median Time to
3.6 months Not Reported Not Reported Not Reported

Response

Median Duration
of Response
(DOR)

Not Reached

Not Reached

Not Reached

Not Reached

Median
Progression-Free
Survival (PFS)

Not Reached

Not Reached

Not Reached

Not Reached

Table 1:
Summary of
Luvometinib
Efficacy in
Pediatric Low-
Grade Glioma
from a Phase 2
Study.[5]

Safety and Tolerability

Luvometinib was generally well-tolerated. The majority of treatment-related adverse events

(TRAES) were Grade 1 or 2.[5] While dose interruptions were necessary in some patients, no

treatment-related dose reductions, discontinuations, or deaths were reported, underscoring a

manageable safety profile.[5]
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Adverse Event Profile

Patients with any TRAE 92.1%

Majority of TRAES Grade 1 or 2
Patients with Grade 3 TRAEs 6 patients (15.8%)
Grade >4 TRAEsS None reported
Serious Liver Function-Related AE 1 patient

TRAES leading to Dose Interruption 18 instances
TRAESs leading to Dose Reduction None reported
TRAESs leading to Discontinuation None reported

Table 2: Safety and Tolerability Profile of

Luvometinib in Pediatric Low-Grade Glioma.[5]

Experimental Protocols
Phase 2 Clinical Trial Methodology (Representative)

The data presented is based on a multicenter, single-arm, open-label Phase 2 clinical trial
designed to evaluate the efficacy and safety of Luvometinib in a pediatric population.

» Patient Population: Pediatric patients with recurrent or progressive low-grade glioma
featuring BRAF or NF1 alterations. Eligibility typically requires confirmation of tumor
progression after at least one line of prior therapy.

o Treatment Regimen: Luvometinib (FCN-159) administered orally as a continuous once-daily
dose of 5 mg/m?, adjusted by body surface area.[5] Treatment continues in 28-day cycles
until disease progression or unacceptable toxicity.

e Primary Endpoint: The primary measure of efficacy is the Objective Response Rate (ORR),
assessed by an independent review committee based on Response Assessment in Neuro-
Oncology (RANO) criteria.[5]
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e Secondary Endpoints: Key secondary endpoints include Duration of Response (DOR),
Progression-Free Survival (PFS), Overall Survival (OS), time to response, and a

comprehensive safety assessment based on the Common Terminology Criteria for Adverse
Events (CTCAE).[5]

o Biomarker Analysis: Molecular screening for BRAF V600E mutations, BRAF fusions, and

NF1 alterations is mandatory for enrollment to ensure a targeted patient population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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